Albafuran A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Albafuran A is a natural product found in Morus lhou, Morus alba, and other organisms with data available.

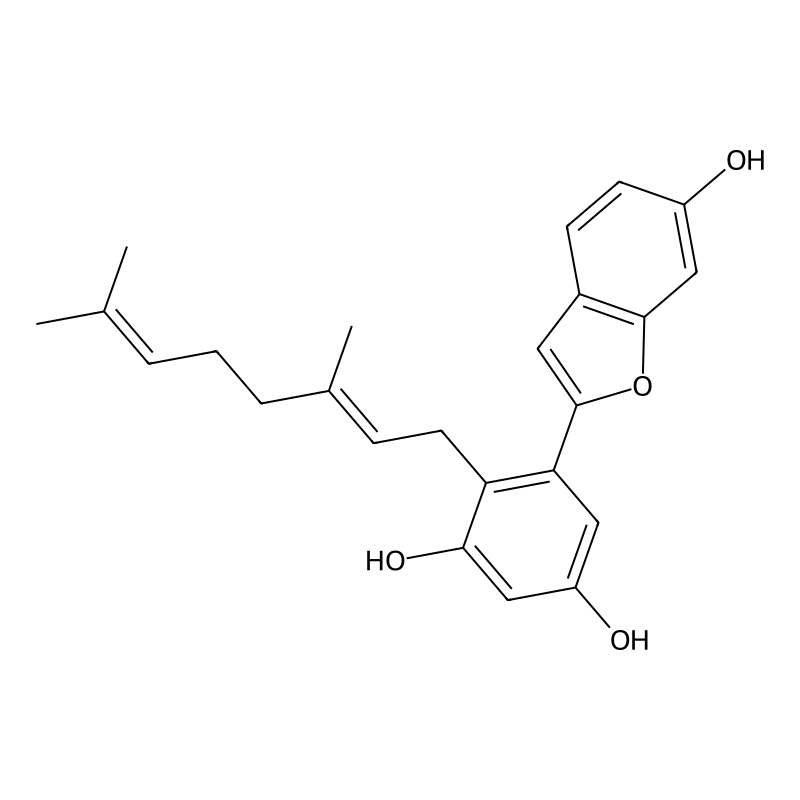

Albafuran A (CAS 84323-14-8) is a highly lipophilic, geranylated 2-arylbenzofuran derivative originally isolated from the root bark of Morus species. In industrial and pharmacological research, it serves as a specialized bioactive reference standard, primarily valued for its quantifiable inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) and Hypoxia-Inducible Factor-1 (HIF-1) [1]. Unlike simpler polyphenols, its bulky 10-carbon geranyl chain significantly alters its physicochemical profile, resulting in a high LogP and distinct target specificities. Procurement of Albafuran A is typically driven by the need for a structurally complex, mixed-type enzyme inhibitor in metabolic disease modeling, or as a specialized reference material for standardizing assays where the presence of a lipophilic isoprenoid moiety is essential for target engagement [2].

References

- [1] Dat, N. T., et al. "Hypoxia-Inducible Factor-1 Inhibitory Benzofurans and Chalcone-Derived Diels−Alder Adducts from Morus Species." Journal of Natural Products 71.12 (2008): 2031-2033.

- [2] Cui, L., et al. "Protein tyrosine phosphatase 1B inhibitors isolated from Morus bombycis." Bioorganic & Medicinal Chemistry Letters 19.22 (2009): 6369-6372.

Substituting Albafuran A with simpler, more readily available 2-arylbenzofurans (such as Moracin M) or ubiquitous polyphenols fundamentally compromises assay integrity. The C-2 geranyl substitution on the resorcinol ring of Albafuran A is not merely a structural accessory; it is an absolute requirement for binding affinity in specific hydrophobic pockets, such as those regulating HIF-1α accumulation [1]. Assays utilizing unprenylated analogs will yield false negatives in hypoxia and insulin-resistance models. Furthermore, the extreme lipophilicity introduced by the geranyl chain requires specific solvent handling—such as DMSO or lipid-based vehicles—that makes it incompatible with the standard aqueous formulation workflows used for generic, lower-molecular-weight polyphenolic standards [2].

Absolute Requirement of Geranylation for HIF-1α Inhibition

In comparative in vitro assays evaluating the suppression of hypoxia-inducible factor-1 (HIF-1α) accumulation and subsequent VEGF secretion in Hep3B cells, the structural composition of the 2-arylbenzofuran is critical. Albafuran A, possessing a geranyl moiety, strongly inhibits HIF-1α accumulation. In direct contrast, Moracin M, the exact unprenylated core analog, demonstrates zero inhibitory activity under identical hypoxic conditions[1].

| Evidence Dimension | HIF-1α and VEGF Secretion Inhibition |

| Target Compound Data | Strong intrinsic inhibition (active) |

| Comparator Or Baseline | Moracin M (non-geranylated analog): No inhibitory activity |

| Quantified Difference | Binary activity switch (Active vs. Inactive) |

| Conditions | Hep3B cells under hypoxic conditions (12 h incubation) |

Procurement of the specifically geranylated Albafuran A is strictly necessary for hypoxia-pathway assays, as generic unprenylated benzofuran cores will yield false negatives.

Mixed-Type PTP1B Inhibition for Metabolic Disease Assays

Albafuran A functions as a mixed-type inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a primary negative regulator of insulin signaling. Quantitative enzymatic assays demonstrate that Albafuran A inhibits recombinant human PTP1B with an IC50 of 9.2 µM. This provides a reliable, moderate baseline for screening workflows, distinguishing its specific target engagement from non-specific polyphenol binders.

| Evidence Dimension | PTP1B Enzymatic Inhibition (IC50) |

| Target Compound Data | 9.2 µM |

| Comparator Or Baseline | Standard assay baseline (e.g., Ursolic acid reference ranges ~3.5 µM) |

| Quantified Difference | Demonstrates specific, quantifiable mixed-type inhibition in the low micromolar range |

| Conditions | Recombinant human PTP1B enzyme assay (30 min, 37°C) |

Provides a validated, quantifiable reference standard for calibrating PTP1B inhibition assays in type 2 diabetes and obesity drug discovery.

Physicochemical Divergence and Solvent Compatibility

The presence of the 10-carbon geranyl chain drastically shifts the physicochemical properties of Albafuran A compared to standard polyphenols like Resveratrol. Albafuran A exhibits a calculated LogP of 6.45 and an extremely low polar surface area, dictating strict solvent requirements [1]. In contrast, Resveratrol has a LogP of approximately 3.1. This necessitates the use of DMSO or specialized lipid carriers for in vitro assays involving Albafuran A, precluding standard aqueous buffers.

| Evidence Dimension | Lipophilicity (LogP) |

| Target Compound Data | LogP 6.45 |

| Comparator Or Baseline | Resveratrol: LogP ~3.1 |

| Quantified Difference | >3.3 LogP unit difference; >2000-fold difference in partition coefficient |

| Conditions | Calculated physicochemical properties at physiological pH |

Alerts buyers that standard aqueous buffers will fail; procurement must be paired with appropriate lipophilic solvents or carrier systems to ensure assay reproducibility.

Quantifiable Cytotoxicity in Gastric Cancer Cell Lines

In in vitro cytotoxicity screening against human gastric cancer HGC27 cells, Albafuran A provides a specific, moderate baseline of activity. Assays utilizing the CCK-8 method established an IC50 value of 33.76 ± 2.64 µM for Albafuran A[1]. This allows researchers to use Albafuran A as a mid-range positive control when evaluating the anti-proliferative effects of novel prenylated flavonoids or plant extracts against highly potent analogs.

| Evidence Dimension | Cytotoxicity (IC50) |

| Target Compound Data | 33.76 ± 2.64 µM |

| Comparator Or Baseline | Albanol B (highly potent analog): 6.08 ± 0.34 µM |

| Quantified Difference | ~5.5-fold lower potency than Albanol B |

| Conditions | HGC27 human gastric cancer cells, CCK-8 assay |

Enables researchers to select the appropriate benchmark compound based on the desired potency range for gastric cancer viability models.

Reference Standard in PTP1B-Targeted Metabolic Screening

Due to its validated mixed-type inhibition of PTP1B (IC50 ~9.2 µM), Albafuran A is a highly relevant reference standard for in vitro biochemical assays modeling insulin resistance. It is specifically procured to calibrate screening platforms evaluating novel anti-diabetic compounds targeting the PTP1B pathway.

Positive Control in Hypoxia and Angiogenesis Assays

Because the geranyl moiety is essential for its activity, Albafuran A serves as a critical positive control in HRE-dependent reporter assays and VEGF secretion ELISAs. It is used to validate the suppression of HIF-1α accumulation in pro-angiogenic tumor models (e.g., Hep3B cells) against unprenylated negative controls [1].

Structure-Activity Relationship (SAR) Studies of Prenylated Flavonoids

Albafuran A is frequently procured alongside its unprenylated counterpart, Moracin M, to conduct comparative SAR studies. This paired procurement allows researchers to isolate and quantify the exact pharmacological and physicochemical contributions of the C-2 geranyl chain in receptor binding and membrane permeability [2].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Other CAS

Wikipedia

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4